REACTION_CXSMILES
|
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]
|
Name
|
solution
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
|
Name
|
|
Quantity
|
30.6 mg
|
Type
|
reactant
|
Smiles
|
[B-]([S+](C)C)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice and MeOH and example 8
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]
|
Name
|
solution
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
|
Name
|
|
Quantity
|
30.6 mg
|
Type
|
reactant
|
Smiles
|
[B-]([S+](C)C)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice and MeOH and example 8
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=C([C@@H]2C3C(=CC=CC=3)[C@H](NC([C:22]3[CH:27]=[CH:26][N:25](C)[C:24](=[O:29])[C:23]=3[OH:30])=O)CC2)C=CC=1Cl.[B-](Cl)(Cl)(Cl)[S+](C)C>C(Cl)Cl.ClCCCl>[NH:25]1[CH2:26][CH2:27][CH2:22][C:24]1=[O:29].[NH:25]1[CH2:26][CH2:27][CH2:22][C:23](=[O:30])[C:24]1=[O:29]
|
Name
|
solution
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[C@H]1CC[C@H](C2=CC=CC=C12)NC(=O)C1=C(C(N(C=C1)C)=O)O
|
Name
|
|
Quantity
|
30.6 mg
|
Type
|
reactant
|
Smiles
|
[B-]([S+](C)C)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice and MeOH and example 8
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |